REACTION_CXSMILES
|
CN(C)[N:3]=[CH:4]/[CH:5]=[CH:6]/[CH3:7].Br[C:10]1[C:11](=[O:21])[C:12]2[C:17]([C:18](=[O:20])[CH:19]=1)=[CH:16][CH:15]=[CH:14][CH:13]=2>C1(C)C(C)=CC=CC=1>[CH3:7][C:6]1[CH:5]=[CH:4][N:3]=[C:19]2[C:18](=[O:20])[C:17]3[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=3[C:11](=[O:21])[C:10]=12
|
Name
|
|
Quantity
|
3.7 g
|
Type
|
reactant
|
Smiles
|
CN(N=C\C=C\C)C
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Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
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BrC=1C(C2=CC=CC=C2C(C1)=O)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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C=1(C(=CC=CC1)C)C
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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C=1(C(=CC=CC1)C)C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
fitted with a condensor
|
Type
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TEMPERATURE
|
Details
|
The dark mixture was then heated
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Type
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TEMPERATURE
|
Details
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at reflux for 6 h under a nitrogen atmosphere
|
Duration
|
6 h
|
Type
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CUSTOM
|
Details
|
before decanting the solution into a 500-mL separatory funnel
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Type
|
WASH
|
Details
|
The solids coating the wall of the flask were washed thoroughly with ethyl acetate (6×25 mL)
|
Type
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ADDITION
|
Details
|
these washings added to the separatory funnel
|
Type
|
EXTRACTION
|
Details
|
The combined organic solutions were extracted with 2N sulfuric acid solution (1×100 mL followed by 2×75 mL)
|
Type
|
TEMPERATURE
|
Details
|
chilled in ice
|
Type
|
EXTRACTION
|
Details
|
before extracting with ethyl acetate (4×100 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The latter organic layers were dried over potassium carbonate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness on a rotary evaporator
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=CN=C2C1C(=O)C=3C=CC=CC3C2=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.2 g | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 57.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |